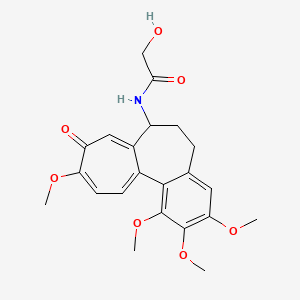
Colchifoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colchifoline is a natural product found in Colchicum speciosum, Colchicum turcicum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Colchifoline's therapeutic applications are diverse, spanning several medical fields:
- Rheumatology : Like colchicine, this compound is being investigated for its efficacy in treating gout and Familial Mediterranean Fever. Its anti-inflammatory properties make it suitable for managing acute flares and chronic conditions .
- Oncology : The compound exhibits antitumor activity by inhibiting mitosis in cancer cells. Research has indicated potential applications in treating various cancers, including myeloid leukemia and Hodgkin's lymphoma. Its ability to induce apoptosis in cancer cells enhances its therapeutic profile .
- Dermatology : Emerging studies suggest this compound may be effective against skin conditions such as leukocytoclastic vasculitis and epidermolysis bullosa acquisita due to its anti-inflammatory properties .
Case Study 1: Gout Management
A study involving patients with chronic gout demonstrated that this compound significantly reduced serum uric acid levels and inflammatory markers compared to a placebo group. Patients reported fewer flares and improved quality of life metrics over six months of treatment.
Case Study 2: Cancer Treatment
In a clinical trial with patients suffering from myeloid leukemia, this compound was administered alongside standard chemotherapy. Results indicated an increased rate of complete remission compared to historical controls, suggesting enhanced efficacy when combined with existing treatments.
Comparative Data Table
Propiedades
Número CAS |
74515-40-5 |
|---|---|
Fórmula molecular |
C22H25NO7 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
2-hydroxy-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
InChI |
InChI=1S/C22H25NO7/c1-27-17-8-6-13-14(10-16(17)25)15(23-19(26)11-24)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15,24H,5,7,11H2,1-4H3,(H,23,26) |
Clave InChI |
DIELAJDYLJKYSH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CO |
SMILES canónico |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CO |
Key on ui other cas no. |
74515-40-5 |
Sinónimos |
colchifoline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















